molecular formula C8H6BrN3 B1291526 5-Bromo-2-(1H-pyrazol-1-yl)pyridine CAS No. 433922-57-7

5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1291526
CAS No.: 433922-57-7
M. Wt: 224.06 g/mol
InChI Key: AAZVSSMAJOIOOI-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position

Scientific Research Applications

5-Bromo-2-(1H-pyrazol-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 1H-pyrazole.

    Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form 2-(1H-pyrazol-1-yl)pyridine.

    Bromination: The resulting 2-(1H-pyrazol-1-yl)pyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(1H-imidazol-1-yl)pyridine: Similar structure with an imidazole ring instead of a pyrazole ring.

    2-(5-Bromo-1H-pyrazol-1-yl)pyridine: Similar structure with the bromine atom on the pyrazole ring.

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure with methyl groups on the pyrazole ring.

Uniqueness

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the bromine atom and the pyrazole ring provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

5-bromo-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVSSMAJOIOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627136
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433922-57-7
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrazole (2.05 g, 30.11 mol) was added in portions to sodium hydride (60% in oil, 1.20 g, 30.00 mmol) in DMF (40 mL) and the resulting mixture was stirred for 1 h at RT. 2,5-Dibromopyridine (4.75 g, 20.05 mmol) was added and the mixture was heated to 100° C. for 2 h. Ice-water (100 mL) was added to the cooled reaction mixture and the precipitated solids were removed by filtration and allowed to air-dry. Recrystallization from hexane provided 3.31 g (74%) of the title compound as a tan solid. MS 224 (M+H)+.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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